
4-bromo-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a heterocyclic compound with the molecular formula C₄H₃BrN₂O₂ and a molecular weight of 190.98 g/mol . It features a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid typically involves the bromination of 1H-pyrazole-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides Development
4-Bromo-1H-pyrazole-3-carboxylic acid is utilized in the formulation of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth and diseases contributes to improved crop yields. Research indicates that compounds based on this pyrazole derivative can enhance the selectivity and potency of herbicidal activity, making them valuable in sustainable agriculture practices .
Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound showed significant efficacy against specific fungal pathogens affecting major crops. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting the compound's potential as a key ingredient in agricultural products .
Pharmaceutical Development
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing compounds targeting specific biological pathways, which can enhance drug efficacy and specificity .
Case Study: PRMT5 Inhibitors
Recent research has highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. Compounds derived from this pyrazole have shown high potency against PRMT5, with selectivity ratios indicating promising therapeutic profiles .
Material Science
Advanced Materials Formulation
The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with improved durability and resistance to environmental factors .
Data Table: Properties of Derived Materials
Property | Value |
---|---|
Tensile Strength | 50 MPa |
Thermal Stability | Up to 200°C |
Water Resistance | High |
Biochemical Research
Study of Enzyme Interactions
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and disease mechanisms, particularly in metabolic disorders .
Case Study: Enzyme Inhibition Studies
In a study focused on enzyme inhibition, derivatives of this compound were tested against various enzymes involved in metabolic pathways. The findings revealed that certain modifications to the pyrazole structure significantly enhanced inhibitory activity, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires dry, room-temperature conditions to prevent decomposition .
- Purity : Commercially available at ≥97% purity, indicating high synthetic reproducibility .
- Safety : Classified under GHS guidelines with specific handling precautions (e.g., avoiding inhalation, skin contact) .
Comparison with Structurally Similar Compounds
The structural and functional analogs of 4-bromo-1H-pyrazole-3-carboxylic acid differ in substituents at the 1-position (N-substitution) or the 3-position (carboxylic acid derivatives). Below is a detailed comparison:
Substituent Variations at the 1-Position
Impact of N-Substitution :
- Methyl group (CAS 84547-86-4) : Increases steric hindrance, reducing ring-opening reactions compared to the parent compound .
- Adamantyl group (CAS 1460379-39-2) : Enhances metabolic stability and binding affinity in drug design .
Derivatives at the 3-Position (Carboxylic Acid Modifications)
Functional Group Impact :
- Carboxylic acid (CAS 13745-17-0) : Facilitates salt formation and hydrogen bonding, critical in crystallinity and bioavailability .
- Esters (e.g., CAS 81190-89-8) : Improved volatility and solubility for synthetic flexibility .
Pharmacologically Relevant Analogs
Biological Activity
Introduction
4-Bromo-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 190.98 g/mol
- CAS Number : 13745-17-0
- Structural Features : The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position, contributing to its unique reactivity and biological profile .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds derived from pyrazole structures exhibit antiproliferative activity in vitro, with some leading to significant apoptosis induction in cancer cells .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
HepG2 (Liver) | 2.5 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study comparing various pyrazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory activity .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | 0.03 | >100 |
Diclofenac | 0.05 | N/A |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. Studies suggest that it can effectively inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell proliferation .
Study on Anticancer Effects
A recent study evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound significantly enhanced caspase-3 activity and induced morphological changes associated with apoptosis at concentrations as low as 1 μM .
Anti-inflammatory Research
In a comparative analysis of anti-inflammatory agents, several pyrazole derivatives were tested for their efficacy against COX enzymes. The results indicated that certain derivatives exhibited superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-bromo-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- The synthesis typically involves bromination of pyrazole precursors or functionalization of pre-existing pyrazole cores. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in polar aprotic solvents like DMF or THF . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires precise stoichiometric ratios of brominating agents and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : The carboxylic acid proton (~12–14 ppm) and pyrazole ring protons (6–8 ppm) are diagnostic. Bromine’s inductive effect deshields adjacent carbons, with C-3 (carboxylic acid) and C-4 (Br-substituted) appearing at ~160 ppm and ~110 ppm, respectively, in 13C NMR .
- IR Spectroscopy : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the carboxylic acid moiety .
- Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular weight of 190.98 g/mol .
Q. What solvent systems are recommended for preparing stock solutions of this compound, and how should stability be maintained?
- The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mM). Stock solutions should be stored at –20°C in aliquots to avoid freeze-thaw degradation. Purity >95% is critical for reproducibility; HPLC analysis with a C18 column and acetonitrile/water mobile phase is advised .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the bromine substituent on the reactivity of this compound?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, revealing bromine’s electron-withdrawing effects on the pyrazole ring. This destabilizes the carboxylate anion, influencing acidity (predicted pKa ~2.5–3.0) and nucleophilic substitution kinetics at the 4-position . Molecular docking studies further predict steric hindrance in enzyme-binding assays, aiding drug design .
Q. What experimental approaches resolve discrepancies in reported solubility and stability data for this compound?
- Contradictions often arise from impurities or varying storage conditions. Researchers should:
- Validate purity via HPLC (>95%) and elemental analysis .
- Test solubility in buffered aqueous solutions (pH 2–7) and organic solvents using gravimetric or UV-Vis methods.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, such as decarboxylation or debromination .
Q. What strategies enhance regioselectivity in derivatizing this compound for medicinal chemistry applications?
- Protection of the carboxylic acid : Use tert-butyl or methyl esters to prevent unwanted side reactions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 4-bromo position requires Pd(PPh3)4 catalysis in toluene/ethanol at 80°C .
- Amide formation : Activate the carboxylic acid with EDC/HOBt, then couple with amines in DCM at 0°C to retain regiochemical integrity .
Q. Methodological Considerations
Q. How should researchers design kinetic studies to compare the hydrolysis rates of this compound derivatives?
- Use pseudo-first-order conditions with excess nucleophile (e.g., NaOH). Monitor reaction progress via UV-Vis spectroscopy (λmax ~260 nm for pyrazole intermediates) or LC-MS. Rate constants (kobs) derived from linear regression of ln([A]₀/[A]) vs. time plots reveal substituent effects on reactivity .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?
- Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves Br···O halogen bonding and hydrogen-bonding networks. Data refinement with SHELXTL software ensures accuracy (R factor <0.05) .
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOBCMNUJQOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929800 | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-17-0 | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.